An In-depth Technical Guide on the Core Basic Properties of 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one and Related Hydroxychromones
An In-depth Technical Guide on the Core Basic Properties of 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one and Related Hydroxychromones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic physicochemical and pharmacological properties of the chromen-4-one scaffold, with a specific focus on 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one. Due to the limited availability of specific experimental data for this particular derivative, this guide synthesizes information from closely related hydroxychromones and flavonoids to infer its probable characteristics. The discussion encompasses an analysis of the molecule's acidic and basic centers, potential synthetic routes, spectroscopic characteristics, and putative biological activities. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of this and similar fused chromone structures.
Introduction to the Chromen-4-one Scaffold
Chromen-4-ones, also known as chromones, are a class of oxygen-containing heterocyclic compounds featuring a benzo-γ-pyrone ring system. This scaffold is a core component of a wide array of naturally occurring flavonoids, which are well-regarded for their diverse pharmacological activities. The biological significance of chromone derivatives spans from anti-inflammatory and antioxidant to anticancer and antimicrobial properties, making them a "privileged scaffold" in medicinal chemistry. The specific substitution patterns on the chromone ring system play a crucial role in determining the molecule's biological and chemical properties.
The subject of this guide, 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one, represents a unique fusion of the chromone nucleus with a cyclopentane ring, a structural motif that may confer novel pharmacological activities. The presence of a hydroxyl group at the 8-position is also of significant interest, as the location and number of hydroxyl groups on the chromone ring are known to profoundly influence the molecule's physicochemical and biological characteristics.
Physicochemical Properties: A Focus on Basicity and Acidity
The "basic properties" of 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one can be understood by examining the acidic and basic centers within its structure.
Basicity of the Carbonyl Group
The primary basic center in the chromone scaffold is the carbonyl oxygen at the 4-position. Protonation of this oxygen is favored due to the resonance stabilization of the resulting conjugate acid, where the positive charge is delocalized with the participation of the lone pair of electrons on the pyran oxygen. The basicity of this carbonyl group is influenced by the electronic effects of substituents on the chromone ring. Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. For chromone itself, the pKa of its conjugate acid is approximately -2.0, indicating it is a very weak base.
In the case of 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one, the hydroxyl group at the 8-position is an electron-donating group through resonance, which would be expected to slightly increase the basicity of the carbonyl oxygen compared to the unsubstituted chromone. However, the overall basicity is still expected to be very weak.
Acidity of the Phenolic Hydroxyl Group
The hydroxyl group at the 8-position is phenolic and therefore acidic. The acidity of hydroxyl groups in flavonoids and related compounds is a critical determinant of their antioxidant activity and behavior in biological systems.[1] In general, the pKa of phenolic hydroxyl groups in flavonoids can range from approximately 6 to 12. Studies on various flavonoids have shown that the hydroxyl group at position 7 is often the most acidic site.[1][2] While specific experimental data for the 8-hydroxy derivative is unavailable, it is reasonable to predict that the 8-hydroxyl group of the target molecule will exhibit acidic properties, with a pKa likely in the phenolic range.
The interplay between the basic carbonyl and the acidic hydroxyl group is crucial for the molecule's interaction with biological targets and its solubility profile at different pH values.
Predicted Physicochemical Parameters
While experimental data is scarce, computational predictions provide some insight into the properties of 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one.
| Property | Predicted Value | Source |
| Molecular Formula | C12H10O3 | PubChem |
| Molecular Weight | 202.21 g/mol | PubChem |
| XlogP | 2.0 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Synthesis Strategies for Fused Chromones
The synthesis of the specific 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one has not been explicitly described in the available literature. However, general methods for the synthesis of the chromone core and related fused systems can be adapted.
General Chromone Synthesis
A common route to chromones involves the cyclization of o-hydroxyacetophenones with a suitable C2 synthon. Classical methods include the Baker-Venkataraman rearrangement and the Kostanecki-Robinson reaction. More modern approaches often provide higher yields and milder reaction conditions.
Synthesis of Fused Cyclopentachromenones
A one-pot multicomponent reaction has been reported for the synthesis of functionalized cyclopentadiene-fused chromanones.[3][4] This approach involves the condensation of 2-hydroxybenzaldehydes and ethyl acetoacetate with acetylenecarboxylate-isocyanides. While this method yields a diene system in the cyclopentane ring, modifications could potentially lead to the saturated cyclopentane ring of the target molecule, for instance, through a subsequent hydrogenation step.
A plausible synthetic workflow for 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is proposed below.
Caption: Proposed synthetic pathway for the target molecule.
Spectroscopic Characterization
The structural elucidation of 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one would rely on a combination of spectroscopic techniques.
NMR Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the chromone ring, as well as aliphatic protons of the cyclopentane ring. The chemical shift of the phenolic proton at the 8-position would be of particular interest and may be broad and concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon (C-4) in the downfield region (around 170-180 ppm). Signals for the aromatic carbons and the aliphatic carbons of the cyclopentane ring would also be present.
Mass Spectrometry
Electron-impact mass spectrometry (EIMS) of chromones typically shows a prominent molecular ion peak.[5] Characteristic fragmentation patterns often involve a retro-Diels-Alder (RDA) reaction of the pyrone ring.[6][7] For the target molecule, fragmentation would likely involve losses of small molecules like CO and ethylene from the cyclopentane ring.
X-ray Crystallography
Single-crystal X-ray crystallography would provide the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional conformation of the molecule.[8][9] This technique would be invaluable for confirming the planar nature of the chromone system and the conformation of the fused cyclopentane ring.
Potential Biological and Pharmacological Properties
While no specific biological activities have been reported for 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one, the chromone scaffold is associated with a wide range of pharmacological effects.[10][11]
Antioxidant Activity
The presence of a phenolic hydroxyl group suggests that the molecule may possess antioxidant properties.[1] The ability to donate a hydrogen atom from the hydroxyl group is a key mechanism for scavenging free radicals. The acidity of this group also plays a role, particularly in polar solvents, through the Sequential Proton-Loss Electron-Transfer (SPLET) mechanism.[1][2]
Enzyme Inhibition
Many chromone derivatives are known to be inhibitors of various enzymes. For example, some flavonoids are inhibitors of kinases, ATPases, and other enzymes involved in cellular signaling pathways.[12] The specific substitution pattern of the target molecule would determine its potential as an enzyme inhibitor.
Anticancer and Antimicrobial Activities
The chromone nucleus is found in many compounds with reported anticancer and antimicrobial activities.[13] The planar nature of the chromone ring system allows for intercalation into DNA, and interactions with various protein targets. The unique fused ring system of 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one may lead to novel interactions with biological macromolecules, warranting investigation into its potential as an anticancer or antimicrobial agent.
Future Directions
The study of 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is still in its infancy. Future research should focus on:
-
Development of a robust synthetic route to enable the production of sufficient quantities for detailed biological evaluation.
-
Comprehensive physicochemical characterization , including experimental determination of pKa, solubility, and logP.
-
In vitro and in vivo pharmacological studies to explore its potential as a therapeutic agent, focusing on its antioxidant, anticancer, and antimicrobial activities.
-
Structural biology studies , such as co-crystallization with potential protein targets, to elucidate its mechanism of action at the molecular level.
Conclusion
8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a structurally intriguing molecule that combines the well-established chromone scaffold with a fused cyclopentane ring. While specific experimental data for this compound is currently lacking, by drawing parallels with related hydroxychromones, we can anticipate a rich profile of physicochemical and biological properties. Its acidic phenolic hydroxyl group and basic carbonyl group suggest a pH-dependent behavior and potential for antioxidant activity. The fused ring system may confer novel pharmacological activities, making it a promising candidate for further investigation in drug discovery and development. This guide serves as a starting point for researchers, providing a theoretical framework and outlining key areas for future exploration.
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